1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuro[3,2-d]pyrimidine core, a methoxybenzyl group, and a piperidinecarboxamide moiety, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine.
Introduction of the Methoxybenzyl Group: This step can be achieved through nucleophilic substitution reactions where the benzofuro[3,2-d]pyrimidine core reacts with methoxybenzyl halides under basic conditions.
Formation of the Piperidinecarboxamide Moiety: This step involves the reaction of the intermediate product with piperidinecarboxylic acid derivatives in the presence of coupling agents like EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of action of benzofuro[3,2-d]pyrimidine derivatives and their interactions with biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
2-Alkoxy(aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-one: Known for its fungicidal activity.
Benzofuro[3,2-c]quinoline Derivatives: Studied for their potential antileukemia activity.
The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(3-METHOXYBENZYL)-3-PIPERIDINECARBOXAMIDE lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H24N4O3 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H24N4O3/c1-30-18-8-4-6-16(12-18)13-25-24(29)17-7-5-11-28(14-17)23-22-21(26-15-27-23)19-9-2-3-10-20(19)31-22/h2-4,6,8-10,12,15,17H,5,7,11,13-14H2,1H3,(H,25,29) |
InChI Key |
PXBMPIRAJDTQBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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